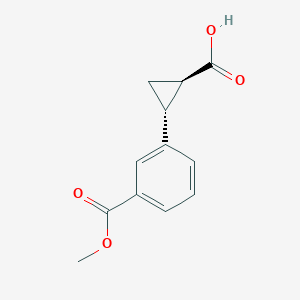
trans-2-(3-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
描述
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a methoxycarbonyl group attached to the phenyl ring
属性
CAS 编号 |
1597426-92-0 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
(1R,2R)-2-(3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-3-7(5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChI 键 |
ZSZHPCLRNUZTBE-VHSXEESVSA-N |
手性 SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2C[C@H]2C(=O)O |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2CC2C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- rac-(1R,3S)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to similar compounds with larger ring systems. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


